molecular formula C6H8ClIN2 B7723348 (4-Iodoanilino)azanium;chloride

(4-Iodoanilino)azanium;chloride

Cat. No.: B7723348
M. Wt: 270.50 g/mol
InChI Key: PBGQZFXOUDOZCB-UHFFFAOYSA-N
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Description

“(4-Iodoanilino)azanium;chloride” is an ionic organic compound comprising a protonated aniline derivative substituted with an iodine atom at the para position, paired with a chloride counterion. The molecular structure features a positively charged azanium group (NH₃⁺) attached to a 4-iodophenyl ring, stabilized by the chloride anion. While direct data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence, comparisons with structurally similar compounds can infer its behavior .

Properties

IUPAC Name

(4-iodoanilino)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGQZFXOUDOZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N[NH3+])I.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Anilinium Salts

Halogenated anilinium salts share a common aromatic amine backbone but differ in substituents, impacting electronic and steric properties. Key examples include:

Compound Name Substituent (X) Molecular Formula CAS Number Key Properties/Applications Reference
(4-Iodoanilino)azanium;chloride Iodo (I) C₆H₇IN₂⁺·Cl⁻ Not provided Potential cross-coupling reagent
4-Chloroaniline Chloro (Cl) C₆H₆ClN 106-47-8 Mp: 68–72°C; precursor for dyes/pesticides
4-Azidoaniline hydrochloride Azido (N₃) C₆H₇N₄⁺·Cl⁻ 91159-79-4 Click chemistry applications
2-[N-[1-(4-Chlorophenyl)ethyl]anilino]ethyl-dimethylazanium;chloride Chloro (Cl) + dimethylazanium C₁₈H₂₄Cl₂N₂ 95167-71-8 Quaternary ammonium structure; antimicrobial potential

Key Observations:

  • Electronic Effects: The iodo group in this compound is less electronegative but more polarizable than chloro or azido substituents, enhancing its ability to participate in halogen bonding and oxidative coupling reactions.
  • Steric Impact: Iodine’s larger atomic radius (1.98 Å vs. Cl: 0.99 Å) may reduce solubility in polar solvents compared to smaller halogens .

Reactivity and Functional Group Comparisons

  • Click Chemistry: 4-Azidoaniline hydrochloride (CAS 91159-79-4) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for bioconjugation. In contrast, the iodo group in this compound is more suited for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .
  • Quaternary Ammonium Salts: Compounds like 2-[N-(4-chlorophenyl)ethyl]anilino derivatives (CAS 95167-71-8) exhibit cationic surfactant properties due to their quaternary ammonium structure. The iodo analog may display similar ionic behavior but with altered lipophilicity due to iodine’s hydrophobicity .

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